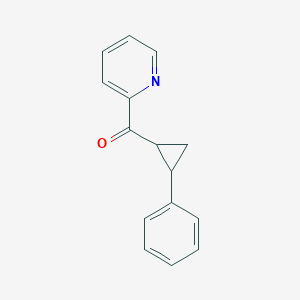![molecular formula C16H10FN5S B2933902 (E)-6-(3-fluorostyryl)-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 890600-46-1](/img/structure/B2933902.png)
(E)-6-(3-fluorostyryl)-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-6-(3-fluorostyryl)-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the family of thiadiazole derivatives, which have been extensively studied for their diverse biological activities.
Mécanisme D'action
The mechanism of action of (E)-6-(3-fluorostyryl)-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that this compound exerts its biological activities by modulating various signaling pathways in the cell. In cancer cells, it has been reported to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. It has also been shown to activate the JNK pathway, which is involved in apoptosis. In antiviral research, this compound has been shown to inhibit viral replication by inhibiting viral RNA synthesis. In diabetes research, it has been suggested that this compound improves insulin sensitivity by activating the AMPK pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. In cancer research, this compound has been shown to inhibit cell proliferation, induce apoptosis, and inhibit tumor growth in animal models. In antiviral research, this compound has been shown to inhibit viral replication and reduce viral load in animal models. In diabetes research, this compound has been reported to reduce blood glucose levels and improve insulin sensitivity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of (E)-6-(3-fluorostyryl)-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole for lab experiments include its potential therapeutic applications in various diseases, its diverse biological activities, and its well-defined chemical structure. However, the limitations of this compound include its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity, which requires careful evaluation in preclinical studies.
Orientations Futures
The future directions for (E)-6-(3-fluorostyryl)-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include further optimization of its chemical structure to improve its pharmacokinetic properties and reduce its toxicity. It is also important to evaluate its efficacy in animal models of various diseases and to investigate its potential for combination therapy with other drugs. In addition, the development of novel drug delivery systems for this compound could enhance its therapeutic potential. Finally, the elucidation of its mechanism of action could provide valuable insights into the signaling pathways involved in various diseases and could lead to the identification of new drug targets.
Méthodes De Synthèse
The synthesis of (E)-6-(3-fluorostyryl)-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be achieved through a multi-step reaction sequence. The starting material is 4-amino-3-cyano-5-(3-fluorophenyl)-1H-pyrazole, which is reacted with thiosemicarbazide to obtain 4-amino-3-cyano-5-(3-fluorophenyl)-1H-pyrazole-1-carbothioamide. This intermediate is then reacted with ethyl acetoacetate to obtain 2-(3-fluorophenyl)-5-(pyridin-4-yl)-1,3,4-thiadiazole. The final step involves the reaction of this compound with acetic anhydride and sodium acetate to obtain this compound.
Applications De Recherche Scientifique
(E)-6-(3-fluorostyryl)-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential therapeutic applications in various diseases. It has been reported to exhibit anticancer, antiviral, and antidiabetic activities. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including prostate, breast, and lung cancer cells. It has also been reported to induce apoptosis in cancer cells by activating the caspase pathway. In antiviral research, this compound has been shown to inhibit the replication of hepatitis C virus and dengue virus. In diabetes research, this compound has been reported to exhibit antidiabetic activity by reducing blood glucose levels and improving insulin sensitivity.
Propriétés
IUPAC Name |
6-[(E)-2-(3-fluorophenyl)ethenyl]-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FN5S/c17-13-3-1-2-11(10-13)4-5-14-21-22-15(19-20-16(22)23-14)12-6-8-18-9-7-12/h1-10H/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJXCHSPIHMXTC-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=CC2=NN3C(=NN=C3S2)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C/C2=NN3C(=NN=C3S2)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-amino-1-[2-[(2-fluorobenzoyl)amino]ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2933819.png)
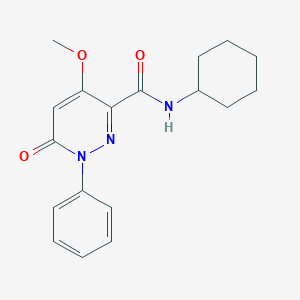
![3-(4-Ethoxybenzenesulfonyl)-6-methoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2933827.png)
![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-mesitylacetamide](/img/structure/B2933828.png)
![3-[(2-Methylpiperidin-1-yl)carbonyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B2933829.png)
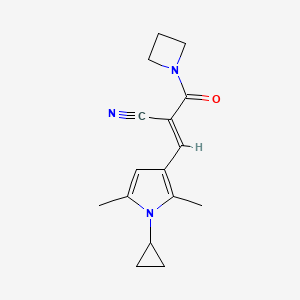
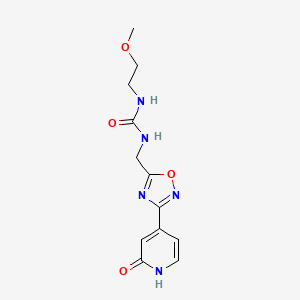
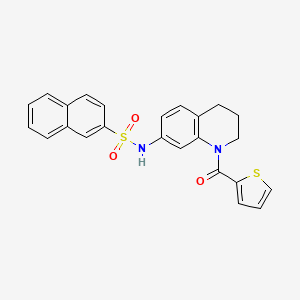
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(thiophen-2-yl)methanone](/img/structure/B2933833.png)

amine hydrochloride](/img/structure/B2933835.png)
![N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-4-methylbenzamide](/img/structure/B2933837.png)
![N-(3-methoxybenzyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2933838.png)
